Reaction Selectivity: Triflate vs. Tosylate Leaving Group in Nucleophilic Substitution of Ethyl (S)-Lactate Derivatives
In the reaction of LiCp with sulfonate esters of ethyl (S)-(−)-lactate, the triflate leaving group delivers exclusive formation of the monosubstituted cyclopentadiene lactate, whereas the corresponding tosylate yields a mixture of the monosubstituted (20%) and 1,3-disubstituted (16.5%) products . This represents a selectivity difference of 100% vs. ~55% for the desired mono-product, demonstrating that the triflate anion's superior leaving-group ability prevents competing double-substitution pathways observed with tosylate.
| Evidence Dimension | Monosubstituted product selectivity in LiCp nucleophilic substitution |
|---|---|
| Target Compound Data | Triflate of ethyl (S)-(−)-lactate: monosubstituted cyclopentadiene lactate 2 obtained exclusively (only product) |
| Comparator Or Baseline | Tosylate of ethyl (S)-(−)-lactate: monosubstituted cyclopentadiene lactate 2 (20%) + 1,3-disubstituted cyclopentadiene lactate 3 (16.5%) |
| Quantified Difference | Selectivity for desired mono-product: ~100% (triflate) vs. ~55% of isolated products (tosylate); tosylate additionally produces undesired disubstituted byproduct |
| Conditions | Nucleophilic attack of LiCp on sulfonate ester in ethereal solvent; products isolated and characterized after aqueous workup |
Why This Matters
For procurement in chiral ligand synthesis, the triflate precursor eliminates the need for chromatographic separation of mono- and disubstituted products, reducing purification burden and improving isolated yield of the target enantiopure ligand.
- [1] Laï R, Chanon F, Sanz M, Daran JC. Optically active cyclopentadienyl and indenyl ligands obtained from lactic acid esters. J Organomet Chem. 1999;576(1–2):203–212. (Abstract: 'only the monosubstituted cyclopentadiene lactate 2 is obtained from the triflate 6, whereas from the tosylate 1, besides 2 (20%) a 1,3-disubstituted cyclopentadiene lactate 3 is isolated (16.5%).') View Source
